4-Bromo-6,8-dichloro-2-methylquinoline

Description

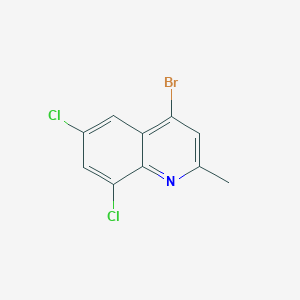

4-Bromo-6,8-dichloro-2-methylquinoline is a halogenated quinoline derivative with a fused benzene-pyridine backbone. Its molecular formula is C₁₀H₆BrCl₂N, featuring bromine at position 4, chlorine at positions 6 and 8, and a methyl group at position 2.

Properties

CAS No. |

1070879-65-0 |

|---|---|

Molecular Formula |

C10H6BrCl2N |

Molecular Weight |

290.97 g/mol |

IUPAC Name |

4-bromo-6,8-dichloro-2-methylquinoline |

InChI |

InChI=1S/C10H6BrCl2N/c1-5-2-8(11)7-3-6(12)4-9(13)10(7)14-5/h2-4H,1H3 |

InChI Key |

QRFLDZYRQUCSOJ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C2C=C(C=C(C2=N1)Cl)Cl)Br |

Canonical SMILES |

CC1=CC(=C2C=C(C=C(C2=N1)Cl)Cl)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

4-Bromo-6,8-difluoro-2-methylquinoline (CAS 1189106-86-2)

- Formula : C₁₀H₆BrF₂N

- Substituents : Bromine (4), fluorine (6,8), methyl (2).

- Its smaller atomic size may reduce steric hindrance in reactions .

- Applications : Commercially available (95% purity), used in drug discovery due to halogen-directed reactivity .

6,8-Dibromo-2-[4-(4-morpholinyl)phenyl]quinoline

- Formula : C₁₉H₁₆Br₂N₂O

- Substituents : Bromine (6,8), morpholinylphenyl (2).

- Key Differences : The morpholine group enhances solubility in polar solvents and may improve bioavailability. The larger molecular weight (448.158 g/mol) and extended structure suggest utility in coordination chemistry or as a ligand .

6,8-Dibromo-3-[(4-chlorobenzyl)oxy]-2-methylquinoline

- Formula: C₁₇H₁₂Br₂ClNO

- Substituents : Bromine (6,8), chlorobenzyloxy (3), methyl (2).

- This compound’s synthetic route (metal–bromine exchange) parallels methods for preparing the target compound .

Reactivity and Functionalization

- Halogen Effects : Bromine at position 4 in the target compound is less electronegative than fluorine but more polarizable, favoring nucleophilic aromatic substitution. Chlorine at 6 and 8 positions acts as a better leaving group than bromine, enabling sequential functionalization .

- Synthetic Pathways: highlights bromination of tetrahydroquinoline precursors to generate 6,8-dihalogenated analogs. The target compound likely follows similar routes, with dichloro substitution offering cost advantages over dibromo analogs .

Data Tables

Table 1: Structural and Physical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.